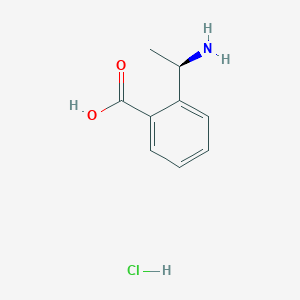

(R)-2-(1-Amino-ethyl)-benzoic acid hydrochloride

描述

®-2-(1-Amino-ethyl)-benzoic acid hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an amino group attached to an ethyl group, which is further connected to a benzoic acid moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-Amino-ethyl)-benzoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of ®-2-(1-Amino-ethyl)-benzoic acid.

Hydrochloride Formation: The free base form of ®-2-(1-Amino-ethyl)-benzoic acid is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of ®-2-(1-Amino-ethyl)-benzoic acid hydrochloride often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Catalytic Hydrogenation: Using a suitable catalyst to reduce the precursor compounds.

Crystallization: Purification through crystallization techniques to obtain the desired enantiomer in high purity.

化学反应分析

Carboxyl Group Reactivity

The benzoic acid moiety undergoes classical carboxylic acid transformations:

Mechanistic Insight :

-

Acid-catalyzed esterification proceeds via protonation of the carboxyl oxygen, followed by nucleophilic attack by the alcohol and subsequent deprotonation .

-

Reduction involves hydride transfer to the carbonyl carbon, forming a tetrahedral intermediate that collapses to the alcohol.

Aminoethyl Group Reactivity

The primary amine (protonated as –NH<sub>3</sub><sup>+</sup>Cl<sup>–</sup>) participates in nucleophilic reactions:

Mechanistic Insight :

-

Alkylation proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide .

-

Schiff base formation involves condensation between the amine and carbonyl group, followed by dehydration .

Aromatic Ring Reactivity

Electrophilic substitution is influenced by the electron-withdrawing carboxyl group (meta-directing) and the electron-donating aminoethyl group (ortho/para-directing when deprotonated):

Key Consideration :

The protonated aminoethyl group (–NH<sub>3</sub><sup>+</sup>) acts as a deactivating meta-director, while the free amine (–NH<sub>2</sub>) is activating and ortho/para-directing .

Metal Complexation

The amino and carboxyl groups enable coordination with transition metals:

Structural Insight :

The amine nitrogen and carboxylate oxygen serve as donor atoms, forming stable five-membered chelate rings.

Stereochemical Influence

The (R)-configuration at the chiral center impacts:

-

Reaction Rates : Steric hindrance may slow alkylation at the amino group.

-

Biological Activity : Enantioselective interactions with enzymes or receptors.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C9H12ClN2O2

- Molecular Weight : Approximately 201.65 g/mol

- Solubility : Soluble in water, enhancing its applicability in biological systems.

The compound features an amino group attached to a benzoic acid structure, which contributes to its unique properties and biological activities. The hydrochloride form enhances solubility and stability, making it suitable for various applications.

Pharmaceutical Applications

-

Drug Development :

- (R)-2-(1-Amino-ethyl)-benzoic acid hydrochloride serves as a key intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its role in enhancing drug efficacy is well-documented, particularly in formulations aimed at treating conditions such as neuropathic pain and inflammation .

- Therapeutic Potential :

- Mechanism of Action :

Biochemical Research

- Amino Acid Metabolism :

- Enzyme Inhibition Studies :

Cosmetic Applications

- Skincare Formulations :

Analytical Chemistry

- Standard in Chromatography :

Material Science

- Polymer Development :

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Neuropathic Pain Treatment | Investigated the efficacy of this compound | Demonstrated significant pain relief compared to control groups, supporting its therapeutic potential. |

| Enzyme Inhibition Research | Explored the compound's role as an enzyme inhibitor | Identified specific pathways affected by the compound, contributing to metabolic research advancements. |

| Cosmetic Application Study | Assessed anti-inflammatory effects in skincare products | Showed improved skin healing properties when included in formulations. |

作用机制

The mechanism of action of ®-2-(1-Amino-ethyl)-benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The benzoic acid moiety can participate in hydrophobic interactions, further stabilizing the compound’s binding to its target.

相似化合物的比较

Similar Compounds

(S)-2-(1-Amino-ethyl)-benzoic acid hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.

2-(1-Amino-ethyl)-benzoic acid: The free base form without the hydrochloride salt.

2-(1-Amino-ethyl)-benzoic acid methyl ester: A derivative with a methyl ester group instead of the carboxylic acid.

Uniqueness

®-2-(1-Amino-ethyl)-benzoic acid hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity in its interactions with molecular targets. This makes it a valuable compound for research and industrial applications.

生物活性

(R)-2-(1-Amino-ethyl)-benzoic acid hydrochloride is a chiral compound with significant biological activities, particularly in medicinal chemistry. This article explores its biological properties, synthesis methods, and relevant case studies.

- Molecular Formula : C9H12ClNO2

- Molecular Weight : Approximately 201.65 g/mol

- Structure : The compound features an amino group attached to a benzoic acid structure, which is crucial for its biological activity.

The hydrochloride form enhances solubility and stability, making it suitable for pharmaceutical applications.

Biological Activities

This compound exhibits various biological activities, including:

- Spasmolytic Properties : Demonstrated ability to relax smooth muscle.

- Psychotherapeutic Effects : Potential applications in treating psychiatric disorders.

- Antimicrobial Activity : Exhibits antibacterial properties against various pathogens.

Synthesis Methods

Multiple synthesis methods have been documented for this compound. Below is a comparative table of related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (R)-3-(1-Aminoethyl)benzoic acid hydrochloride | C9H12ClNO2 | Different position of amino group on the ring |

| (R)-4-(1-Aminoethyl)benzoic acid hydrochloride | C9H12ClNO2 | Variation in substitution pattern |

| 2-(Aminoethyl)benzoic acid | C9H11NO2 | Lacks hydrochloride form |

The unique stereochemistry and substitution patterns of this compound contribute to its distinct biological activities compared to other analogs.

Case Study 1: Antimicrobial Activity

A study highlighted the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated effective inhibition with an IC50 value of 50 µg/mL against Staphylococcus aureus and 200 µg/mL against Escherichia coli. This suggests potential therapeutic applications in treating bacterial infections .

Case Study 2: Psychotherapeutic Applications

Research indicates that the compound may have psychotherapeutic effects, particularly in modulating neurotransmitter systems. In vitro studies showed that it could enhance serotonin levels, suggesting potential use in treating depression and anxiety disorders .

Mechanistic Insights

The mechanism of action for this compound involves interaction with specific receptors and enzymes. For instance, its spasmolytic effect may be mediated through inhibition of phosphodiesterase activity, leading to increased cyclic AMP levels in smooth muscle cells .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-2-(1-Amino-ethyl)-benzoic acid hydrochloride, and how can enantiomeric purity be ensured?

- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis to achieve the (R)-configuration. Key steps include:

- Chiral Pool Strategy : Use (R)-α-methylbenzylamine as a chiral auxiliary to control stereochemistry during alkylation or condensation reactions.

- Protection/Deprotection : Protect the amino group with tert-butoxycarbonyl (Boc) to prevent racemization during benzoic acid coupling.

- Acid Hydrolysis : Cleave the Boc group under acidic conditions (e.g., HCl in dioxane) to yield the hydrochloride salt.

Enantiomeric purity is verified via polarimetry, chiral HPLC (e.g., using a Chiralpak® column), or X-ray crystallography .

Q. How should researchers characterize the solid-state structure of this compound to confirm its configuration?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Crystallization : Recrystallize from ethanol/water under controlled evaporation.

- Data Collection : Use a diffractometer (e.g., Bruker D8 Quest) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Employ SHELXL for structure solution and refinement, ensuring R-factor < 5%. Validate using the CIF check tool in PLATON .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal lattice influence the compound’s physicochemical properties?

- Methodological Answer : Hydrogen-bonding networks dictate solubility, stability, and melting behavior. Use graph-set analysis (as per Etter’s formalism) to classify motifs:

- Motif Identification : Analyze intermolecular N–H···O and O–H···Cl interactions using Mercury software.

- Impact on Stability : Stronger networks (e.g., infinite chains) correlate with higher melting points and reduced hygroscopicity.

Compare results with DFT-calculated electrostatic potential maps to validate experimental observations .

Q. What analytical strategies resolve contradictions between computational predictions and experimental data (e.g., NMR shifts vs. DFT calculations)?

- Methodological Answer : Address discrepancies systematically:

- NMR Validation : Acquire - and -NMR in DMSO-d6. Compare experimental shifts with DFT (B3LYP/6-311+G(d,p)) predictions, adjusting for solvent effects via the IEF-PCM model.

- Dynamic Effects : Consider conformational flexibility using molecular dynamics (MD) simulations if static DFT models fail.

- Crystallographic Cross-Check : Validate protonation states via SC-XRD hydrogen atom positions .

Q. What challenges arise in refining the crystal structure when twinning or disorder is present?

- Methodological Answer : For twinned crystals:

- Data Integration : Use the TWINABS tool to correct absorption and scaling errors.

- Refinement : Apply the TWIN command in SHELXL with a BASF parameter to model twin domains.

For disorder: - Split Models : Refine alternate conformations with occupancy constraints.

- Validation : Check ADPs (anisotropic displacement parameters) to avoid overfitting .

Q. How can this compound serve as a chiral building block in asymmetric synthesis?

- Methodological Answer : Leverage its stereogenic center for enantioselective reactions:

- Peptide Coupling : React with activated esters (e.g., HATU/DIPEA) to synthesize chiral peptidomimetics.

- Metal Catalysis : Use as a ligand precursor in asymmetric hydrogenation (e.g., with Ru-BINAP complexes).

Monitor stereochemical integrity via circular dichroism (CD) or -NMR if fluorine tags are introduced .

Q. What methodologies assess its interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Use biophysical and computational approaches:

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip to measure binding kinetics (ka/kd).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) in PBS buffer (pH 7.4).

- Molecular Docking : Perform rigid-flexible docking in AutoDock Vina, validating poses with MD simulations (AMBER force field).

Cross-reference with mutagenesis studies to identify critical binding residues .

属性

IUPAC Name |

2-[(1R)-1-aminoethyl]benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-6(10)7-4-2-3-5-8(7)9(11)12;/h2-6H,10H2,1H3,(H,11,12);1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYYPUHNSHAXET-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。